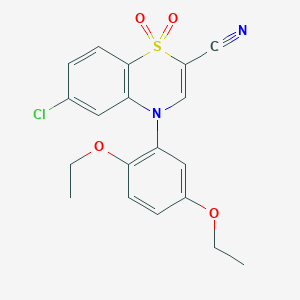

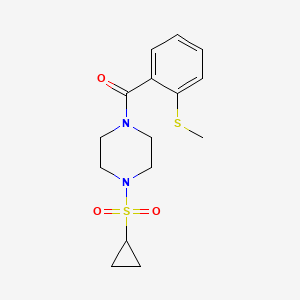

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives with various substituents has been a subject of interest due to their potential therapeutic applications. In one study, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized by reacting secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by the addition of 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 and acetonitrile under reflux conditions . Another research effort focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives using the reductive amination method with sodium triacetoxyborohydride, yielding a series of piperazine derivatives . These studies highlight the versatility of piperazine as a core structure for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, single-crystal X-ray diffraction studies confirmed their structures, and density functional theory (DFT) calculations provided insights into the reactive sites for electrophilic and nucleophilic attacks . The piperazine ring in these structures adopts a chair conformation, which is a common feature in such compounds, influencing their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents attached to the piperazine core. The studies mentioned do not provide detailed reaction mechanisms but suggest that the synthesized compounds could interact with biological enzymes and exhibit enzyme inhibitory activity . The presence of sulfonyl and methanone groups in these derivatives could potentially be involved in various chemical reactions, contributing to their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The studies provided do not offer extensive data on these properties; however, the crystallization of the compounds in the monoclinic crystal system and the presence of intermolecular hydrogen bonds suggest that these compounds have distinct solid-state characteristics . The Hirshfeld surface analysis further reveals the nature of intermolecular contacts, which can affect the solubility and bioavailability of these compounds .

Scientific Research Applications

Anticancer and Antituberculosis Activities

Research into derivatives of this compound, specifically those involving cyclopropyl and piperazin-1-yl methanone, has shown significant potential in treating cancer and tuberculosis. For instance, a study on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated that some of these compounds exhibit significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb H37Rv strain. The synthesis method was straightforward, and certain compounds showed dual anticancer and antituberculosis effects, highlighting their potential as multifunctional therapeutic agents (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Enzyme Inhibition and Therapeutic Agent Development

Derivatives of this compound have also been explored for their enzyme inhibitory activities and potential as therapeutic agents. A notable study synthesized derivatives that showed considerable inhibitory activity against α-glucosidase enzyme, alongside evaluating their hemolytic and cytotoxic profiles. This research points to the therapeutic potential of these compounds in treating diseases where enzyme inhibition is beneficial (Muhammad Athar Abbasi et al., 2019).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition, where a novel organic compound, synthesized from a derivative of this chemical, was found to effectively prevent mild steel corrosion in acidic media. This suggests potential industrial applications, especially in protecting metal surfaces against corrosion (P. Singaravelu & N. Bhadusha, 2022).

Alzheimer's Disease Research

Exploration of synthetic multifunctional amides, including derivatives of this compound, has shown promise as new therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights. These findings highlight the compound's potential in developing new drugs against Alzheimer’s disease, offering hope for effective treatments in the future (Mubashir Hassan et al., 2018).

Future Directions

The future directions for research on “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agrochemicals . Additionally, more research could be done to understand their synthesis, molecular structure, and chemical reactions.

Mechanism of Action

Target of Action

The primary target of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is the enzyme monoacylglycerol lipase (MAGL) . MAGL is an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound interacts with MAGL, inhibiting its activity . This is beneficial as it avoids the side effects associated with prolonged MAGL inactivation .

Biochemical Pathways

By inhibiting MAGL, this compound affects the endocannabinoid system (ECS) . The ECS is constituted by the cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids (eCBs), and biosynthetic and degrading enzymes involved in the production and transformation of the eCBs . The inhibition of eCBs degradation can be considered as a promising pharmacological strategy to activate the ECS limiting the side effects associated with direct receptor agonists .

Result of Action

The molecular and cellular effects of this compound’s action include efficient reversible MAGL inhibition and promising antiproliferative activity on breast and ovarian cancer cell lines . This makes it a promising lead for the development of new and more potent reversible MAGL inhibitors .

properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNZOQIJQLZJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)

![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)